molecular formula C23H28N6O2S B2916218 8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one CAS No. 1251707-19-3

8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B2916218
CAS No.: 1251707-19-3
M. Wt: 452.58
InChI Key: HDOILBKPHAGTTF-UHFFFAOYSA-N
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Description

8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a useful research compound. Its molecular formula is C23H28N6O2S and its molecular weight is 452.58. The purity is usually 95%.
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Biological Activity

The compound 8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and underlying mechanisms.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole and pyrazine rings is significant, as these moieties are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine rings exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. Studies have reported that modifications in the triazole structure can enhance antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant effects in animal models. The pharmacological evaluation of similar compounds suggests that structural features significantly influence their efficacy in seizure models .
  • Anti-inflammatory Properties : Compounds with similar frameworks have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antimicrobial Activity

A study synthesized various triazole derivatives and evaluated their antimicrobial activity. The results indicated that the introduction of different substituents on the triazole ring could enhance activity against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus16 µg/mL
BEscherichia coli32 µg/mL
CEnterococcus faecalis64 µg/mL

Anticonvulsant Activity

In a pharmacological study assessing anticonvulsant properties, derivatives were tested in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound exhibited significant protective effects at doses of 100 mg/kg and 300 mg/kg in different time intervals .

CompoundMES Test ResultPTZ Test Result
AProtective (100 mg/kg)No effect
BProtective (300 mg/kg)Protective (100 mg/kg)
CNo effectProtective (300 mg/kg)

Mechanistic Insights

The biological activities of this compound are likely due to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The phenylpiperazine moiety may interact with neurotransmitter receptors, contributing to anticonvulsant effects.

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds. For instance, a study highlighted the synthesis of triazole derivatives with varying substituents and their subsequent evaluation for antimicrobial and anticonvulsant activities .

Properties

IUPAC Name

8-cyclohexylsulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2S/c30-20(27-15-13-26(14-16-27)18-7-3-1-4-8-18)17-29-23(31)28-12-11-24-22(21(28)25-29)32-19-9-5-2-6-10-19/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOILBKPHAGTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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